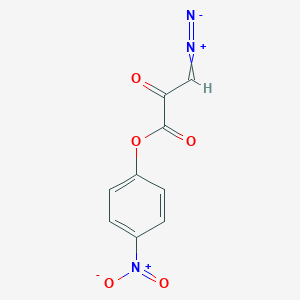
5alpha-Dihydrotestosterone 3,17-bromoacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5alpha-Dihydrotestosterone 3,17-bromoacetate, also known as 3,17-BDA, is a synthetic androgen that has been widely used in scientific research. It is a modified form of dihydrotestosterone (DHT) with a bromoacetate ester at the 3 and 17 positions. This modification enhances the stability and bioavailability of the compound, making it a useful tool for studying androgen receptor (AR) signaling pathways.
Mechanism Of Action
Upon binding to the AR, 5alpha-Dihydrotestosterone 3,17-bromoacetate induces conformational changes that allow for the recruitment of coactivators and the initiation of gene transcription. This leads to the regulation of various physiological processes, including muscle growth, bone density, and sexual differentiation.
Biochemical and Physiological Effects:
Studies have shown that 5alpha-Dihydrotestosterone 3,17-bromoacetate can induce anabolic effects on skeletal muscle and bone tissue, making it a potential treatment for conditions such as osteoporosis and muscle wasting. It has also been shown to affect the development of male sexual characteristics and the regulation of prostate cancer cell growth.
Advantages And Limitations For Lab Experiments
One advantage of using 5alpha-Dihydrotestosterone 3,17-bromoacetate in lab experiments is its high affinity and selectivity for the AR, which allows for precise manipulation of androgen signaling pathways. However, its synthetic nature and potential for off-target effects must be taken into consideration when interpreting results.
Future Directions
1. Investigating the potential therapeutic applications of 5alpha-Dihydrotestosterone 3,17-bromoacetate in treating conditions such as osteoporosis and muscle wasting.
2. Examining the role of androgen signaling in the development and progression of prostate cancer.
3. Studying the effects of 5alpha-Dihydrotestosterone 3,17-bromoacetate on other physiological processes, such as metabolism and immune function.
4. Developing new synthetic androgen compounds with enhanced selectivity and bioavailability.
5. Investigating the potential of using 5alpha-Dihydrotestosterone 3,17-bromoacetate as a tool for studying the molecular mechanisms of androgen signaling in various tissues and cell types.
Synthesis Methods
The synthesis of 5alpha-Dihydrotestosterone 3,17-bromoacetate involves several steps, including the protection of the hydroxyl groups at the 3 and 17 positions with acetyl groups, the bromination of the 3 position, and the esterification of the 3 and 17 positions with bromoacetic acid. The final product is obtained through purification and characterization processes.
Scientific Research Applications
5alpha-Dihydrotestosterone 3,17-bromoacetate has been used extensively in scientific research to investigate the role of androgen signaling in various physiological processes. It has been shown to bind to the AR with high affinity and selectivity, making it a valuable tool for studying AR-mediated gene expression and protein interactions.
properties
CAS RN |
121520-97-6 |
|---|---|
Product Name |
5alpha-Dihydrotestosterone 3,17-bromoacetate |
Molecular Formula |
C23H34Br2O4 |
Molecular Weight |
534.3 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,13S,14S,17S)-17-(2-bromoacetyl)oxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromoacetate |
InChI |
InChI=1S/C23H34Br2O4/c1-22-9-7-15(28-20(26)12-24)11-14(22)3-4-16-17-5-6-19(29-21(27)13-25)23(17,2)10-8-18(16)22/h14-19H,3-13H2,1-2H3/t14-,15-,16-,17-,18-,19-,22-,23-/m0/s1 |
InChI Key |
ZJOSZVQQVZODIK-OENGMGLDSA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C[C@@H]1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@H]4OC(=O)CBr)C)OC(=O)CBr |
SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4OC(=O)CBr)C)OC(=O)CBr |
Canonical SMILES |
CC12CCC(CC1CCC3C2CCC4(C3CCC4OC(=O)CBr)C)OC(=O)CBr |
synonyms |
5 alpha-androstan-3,17-dibromoacetyloxy 5 alpha-dihydrotestosterone 3,17-bromoacetate 5-dihydrotestosterone 3,17-bromoacetate DHT-3,17-bromoacetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





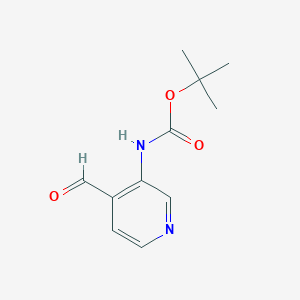
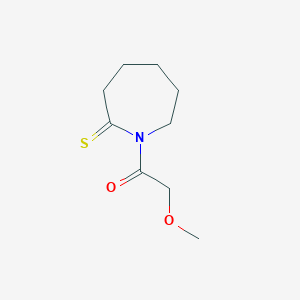
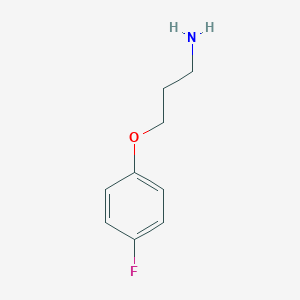

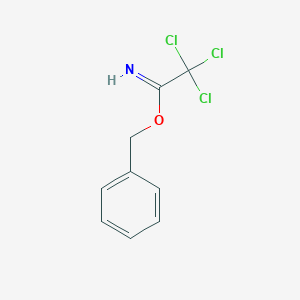


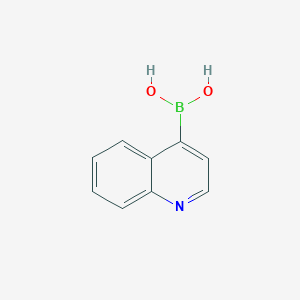
![6-Chloro-4-methyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-8-carboxylic acid](/img/structure/B50180.png)

